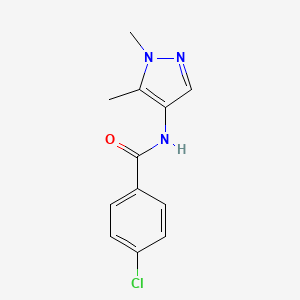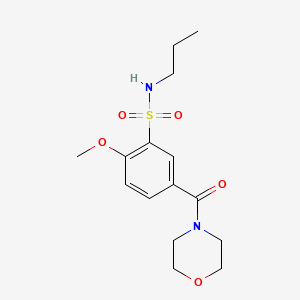
4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide
Descripción general
Descripción
4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide, also known as CDK9 inhibitor, is a chemical compound that has been extensively studied for its potential use in cancer treatment. CDK9 is a protein that plays a crucial role in regulating gene expression, and its inhibition has been shown to be effective in preventing the growth of cancer cells.
Mecanismo De Acción
4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors work by blocking the activity of 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide, which is a protein that plays a crucial role in regulating gene expression. 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide is a component of the positive transcription elongation factor b (P-TEFb) complex, which is required for the transcriptional elongation of RNA polymerase II. By inhibiting 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide, 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors prevent the transcription of genes that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors have been shown to have several biochemical and physiological effects. They can induce cell cycle arrest and apoptosis in cancer cells, prevent the growth and metastasis of tumors, and enhance the efficacy of other cancer treatments. 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors have also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors in lab experiments is their specificity for 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide. Unlike other CDK inhibitors, 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors do not affect the activity of other CDKs, which can lead to unwanted side effects. However, 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors can be toxic at high concentrations, which can limit their use in some experiments.
Direcciones Futuras
There are several future directions for the development of 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors. One direction is the optimization of the chemical structure of 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors to improve their efficacy and specificity. Another direction is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Additionally, the use of 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors in other diseases, such as neurodegenerative disorders and viral infections, is an area of active research. Finally, the identification of biomarkers that predict the response to 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors is an important area of research that could improve patient outcomes.
Aplicaciones Científicas De Investigación
4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors have been extensively studied for their potential use in cancer treatment. Several studies have shown that 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibition can prevent the growth of cancer cells by blocking the transcription of genes that are essential for their survival. 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors have also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
4-chloro-N-(1,5-dimethylpyrazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-11(7-14-16(8)2)15-12(17)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMXWMCPUDATQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B4677071.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677084.png)
![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4677089.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4677091.png)

![N-{[4-allyl-5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4677101.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(4-butylphenyl)quinoline](/img/structure/B4677112.png)

![N'-{[(1-bromo-2-naphthyl)oxy]acetyl}-3,4-dimethoxybenzohydrazide](/img/structure/B4677121.png)
![N-{4-[2-hydroxy-3-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)propoxy]phenyl}-N-methylacetamide](/img/structure/B4677136.png)
![4-(4-acetylphenyl)-N-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbothioamide](/img/structure/B4677146.png)